molecular formula C13H24O2 B13730686 3,5,5-Trimethylhexyl methacrylate CAS No. 13453-03-7

3,5,5-Trimethylhexyl methacrylate

Cat. No.: B13730686
CAS No.: 13453-03-7
M. Wt: 212.33 g/mol
InChI Key: BBPSWYWJFWHIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,5-Trimethylhexyl methacrylate is a monomeric compound with the chemical formula C14H26O2 . It is a colorless liquid with a distinct odor. This compound is primarily used in the production of polymers and copolymers, which are essential in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhexyl methacrylate can be synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhexyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Solvents: Toluene or ethyl acetate.

    Temperature: Typically around 60-80°C.

Major Products:

Scientific Research Applications

3,5,5-Trimethylhexyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.

    Biology: Utilized in the development of biocompatible materials for medical devices.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form hydrogels.

    Industry: Employed in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 3,5,5-trimethylhexyl methacrylate primarily involves its ability to undergo polymerization and copolymerization. The methacrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. This reactivity is facilitated by radical initiators, which generate free radicals that initiate the polymerization process .

Comparison with Similar Compounds

Uniqueness: 3,5,5-Trimethylhexyl methacrylate is unique due to its specific structure, which provides distinct properties such as:

Properties

CAS No.

13453-03-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

3,5,5-trimethylhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H24O2/c1-10(2)12(14)15-8-7-11(3)9-13(4,5)6/h11H,1,7-9H2,2-6H3

InChI Key

BBPSWYWJFWHIHC-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C(=C)C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.